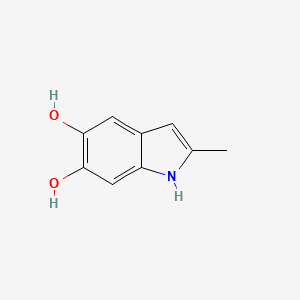

2-methyl-1H-indole-5,6-diol

Description

Significance of the Indole (B1671886) Scaffold in Chemical Biology Research

The indole nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a prominent and versatile scaffold in the fields of medicinal and chemical biology. nih.govnih.govresearchgate.net This heterocyclic compound is a fundamental component of numerous natural products, alkaloids, and pharmaceuticals, making it a "privileged structure" in drug discovery. nih.govijpsr.commdpi.com Its significance stems from its presence in essential biological molecules, such as the amino acid tryptophan, which serves as a precursor to neurotransmitters like serotonin (B10506) and the neurohormone melatonin. mdpi.combohrium.com

The structural versatility of the indole ring allows for extensive functionalization, enabling the synthesis of a vast library of derivatives with a wide spectrum of pharmacological activities. nih.govthieme-connect.com Consequently, indole-based compounds have been developed into commercially successful drugs for various therapeutic applications. ijpsr.combohrium.com Examples include the anticancer agents vincristine (B1662923) and vinblastine, the antihypertensive drug reserpine, and the anti-migraine medication sumatriptan. bohrium.comnih.gov Researchers are continually drawn to the indole framework due to its proven track record in producing bioactive compounds that target diverse biological pathways. nih.govbohrium.com The ability of indole derivatives to mimic protein structures and interact with various receptors underpins their broad therapeutic potential, which includes anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. nih.govnih.govnih.gov

Overview of Dihydroxylated Indoles in Biosynthetic Pathways

Dihydroxylated indoles are critical intermediates in several key biosynthetic pathways, most notably in the production of melanin (B1238610) pigments. smpdb.canih.gov Melanin, found in various forms such as eumelanin (B1172464) (brown-black) and pheomelanin (red-yellow), is synthesized in specialized cells called melanocytes. nih.gov The biosynthesis of eumelanin, the most common type of human melanin, heavily relies on the formation and polymerization of dihydroxyindole derivatives. smpdb.caresearchgate.net

The process begins with the amino acid tyrosine, which is enzymatically converted to L-dopachrome. smpdb.canih.gov From this point, the pathway can proceed in two ways. In one branch, L-dopachrome spontaneously undergoes decarboxylation to form 5,6-dihydroxyindole (B162784) (DHI). smpdb.canih.govmdpi.com In the other, the enzyme dopachrome (B613829) tautomerase (DCT) catalyzes the rearrangement of L-dopachrome into 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.govnih.govresearchgate.net Both DHI and DHICA are dihydroxylated indoles that serve as the primary monomeric units for the eumelanin polymer. mdpi.comrsc.org

These indole precursors are highly reactive and prone to oxidation. DHI, in particular, is less stable than DHICA and its formation can lead to highly reactive species within the cell. nih.govresearchgate.net The enzyme-catalyzed formation of DHICA is thought to be a control mechanism, modulating the type of melanin produced and potentially protecting the cell from the cytotoxicity associated with melanin intermediates. nih.govresearchgate.net The subsequent oxidation of DHI and DHICA, catalyzed by enzymes like tyrosinase and tyrosinase-related protein 1 (TRP1), leads to the formation of indole-5,6-quinones, which then polymerize to form the final melanin structure. smpdb.cauniprot.orgnih.gov Dihydroxylated indoles are also central to the formation of neuromelanin, a pigment found in specific neurons of the human brain, which is synthesized from the oxidation of dopamine (B1211576) and its derivatives. pnas.org

Research Context of 2-methyl-1H-indole-5,6-diol within Indole Chemistry

This compound is a structural analog of the key eumelanin precursor, 5,6-dihydroxyindole (DHI). portlandpress.comthegoodscentscompany.com Its primary role in scientific research is to serve as a specialized chemical tool for investigating the intricate mechanisms of melanogenesis. Specifically, it is used to probe the activity and substrate specificity of enzymes involved in the melanin biosynthetic pathway, such as dopachrome tautomerase (DCT). nih.govportlandpress.com

The key structural difference is the presence of a methyl group at the C2 position of the indole ring. This modification prevents the formation of a carboxylic acid group at this position, which is a defining feature of the alternative melanin precursor, DHICA. Research has shown that DCT is highly specific for substrates that possess a carboxyl group (or a methyl ester) at the C2 position. nih.govresearchgate.netportlandpress.com The enzyme does not act on substrates like α-methyldopachrome, the precursor to this compound, demonstrating the enzyme's stringent structural requirements. nih.govportlandpress.com

By comparing the polymerization and reactivity of this compound with its non-methylated counterpart DHI, and the carboxylated analog DHICA, researchers can elucidate the distinct roles these precursors play in the final structure and properties of melanin. acs.org Studies on the one-electron oxidation of C2-methyl substituted 5,6-dihydroxyindoles provide model pathways to understand how subtle structural changes influence the polymerization process and the resulting melanin heteropolymer. thegoodscentscompany.com Therefore, the research context of this compound is firmly rooted in its use as a comparative probe to dissect the enzymatic and chemical intricacies of the later stages of eumelanin biosynthesis.

Data Tables

Table 1: Comparison of Key Eumelanin Precursors

| Property | 5,6-dihydroxyindole (DHI) | 5,6-dihydroxyindole-2-carboxylic acid (DHICA) | This compound |

| Molecular Formula | C₈H₇NO₂ | C₉H₇NO₄ | C₉H₉NO₂ |

| Molecular Weight | 149.15 g/mol | 193.15 g/mol | 163.18 g/mol |

| Biosynthetic Origin | Spontaneous decarboxylation of L-dopachrome | Enzymatic tautomerization of L-dopachrome by DCT | Not a natural major product in the primary pathway; derived from α-methyldopachrome |

| Key Structural Feature | Dihydroxyindole core | Carboxylic acid group at C2 position | Methyl group at C2 position |

| Reactivity/Stability | Highly reactive, less stable | More stable than DHI | Used to study the influence of C2 substitution on reactivity |

Structure

3D Structure

Properties

CAS No. |

4821-01-6 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-methyl-1H-indole-5,6-diol |

InChI |

InChI=1S/C9H9NO2/c1-5-2-6-3-8(11)9(12)4-7(6)10-5/h2-4,10-12H,1H3 |

InChI Key |

QGJCWKNNWOVPTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=C(C=C2N1)O)O |

Origin of Product |

United States |

Mechanistic Investigations of 2 Methyl 1h Indole 5,6 Diol Reactivity

Oxidative Transformations and Radical Chemistry

The reactivity of 2-methyl-1H-indole-5,6-diol is significantly influenced by its dihydroxyindole core, which is prone to oxidative transformations. These reactions can proceed through both enzymatic and non-enzymatic pathways, leading to the formation of various intermediates, including radicals and quinones.

Enzymatic Oxidation Pathways: Role of Tyrosinase and Related Enzymes

Tyrosinase, a copper-containing enzyme, plays a crucial role in the oxidation of phenolic compounds, including indole (B1671886) derivatives. nih.gov This enzyme catalyzes the oxidation of both monophenols and diphenols to their corresponding quinones. nih.gov In the context of melanin (B1238610) biosynthesis, tyrosinase is a key enzyme that initiates the process by oxidizing tyrosine. tandfonline.comresearchgate.net

While the direct enzymatic oxidation of this compound by tyrosinase is a specific area of interest, the broader activity of tyrosinase on dihydroxyindoles provides a relevant model. For instance, tyrosinase is known to oxidize 5,6-dihydroxyindole (B162784) (DHI), a closely related compound, to indole-5,6-quinone (B1222607). Human tyrosinase has also been shown to function as a 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase, a function not observed in the mouse enzyme. nih.gov This highlights the potential for species-specific differences in the enzymatic processing of dihydroxyindole derivatives.

The enzymatic oxidation process generally involves the conversion of the dihydroxyindole to a semiquinone radical intermediate, which is then further oxidized to the corresponding quinone. The presence of a methyl group at the C2 position, as in this compound, can influence the rate and regioselectivity of this oxidation compared to unsubstituted DHI.

Non-Enzymatic Oxidation Mechanisms and Intermediates (e.g., Indole-5,6-quinone formation)

In the absence of enzymes, this compound can undergo spontaneous oxidation, particularly in the presence of air (oxygen). This non-enzymatic oxidation is a characteristic feature of dihydroxyindoles, which are known to be highly unstable and reactive. researchgate.netmdpi.com The oxidation process leads to the formation of indole-5,6-quinone, a highly reactive intermediate. nih.gov

The initial step in the non-enzymatic oxidation is believed to be the formation of a semiquinone radical. This radical can then be further oxidized to the quinone. The formation of indole-5,6-quinone from 5,6-dihydroxyindole is a well-documented process that plays a central role in the non-enzymatic pathway of eumelanin (B1172464) formation. researchgate.netebi.ac.uk The presence of the methyl group at the C2-position in this compound is expected to influence the stability and subsequent reactions of the corresponding quinone.

The extreme instability of dihydroxyindoles and the transient nature of the intermediates make studying these non-enzymatic transformations challenging. researchgate.netmdpi.com Mass spectrometry has been a valuable tool in exploring the non-enzymatic oxidative transformation of DHI in aqueous solutions, revealing the rapid formation of oligomeric products. mdpi.com

Energetics of Radical Formation in Dihydroxyindole Building Blocks

The formation of radical species is a key aspect of the chemistry of dihydroxyindoles. The energetics of radical formation are influenced by the electronic structure of the indole ring and the nature and position of substituents. The hydroxyl groups at the 5 and 6 positions make the indole ring electron-rich and susceptible to one-electron oxidation, leading to the formation of a semiquinone radical.

Studies on the one-electron oxidation of C2 and C3 methyl-substituted 5,6-dihydroxyindoles provide insights into the model pathways of melanogenesis. thegoodscentscompany.comthegoodscentscompany.com The presence of a methyl group can affect the spin density distribution in the resulting radical, thereby influencing its stability and subsequent reactivity. The formation of these radicals is a critical step that initiates the polymerization process leading to melanin.

The stability of the radical intermediates is a crucial factor in determining the course of subsequent reactions. Unstable radicals are highly reactive and will quickly engage in further reactions, such as dimerization or polymerization.

Polymerization Mechanisms and Eumelanin Biogenesis Models

The oxidative transformation of this compound is intimately linked to the formation of polymeric materials, particularly those resembling eumelanin, the dark pigment found in nature.

Oxidative Polymerization of this compound Analogs

The oxidative polymerization of dihydroxyindoles, such as 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), is the fundamental process in the formation of eumelanin. researchgate.net This polymerization can be initiated both enzymatically and non-enzymatically. The resulting polymers are complex, heterogeneous structures.

The polymerization of DHI is known to be a rapid process, leading to the precipitation of a black eumelanin pigment. researchgate.net The mechanism of this oxidative polymerization has been extensively studied, with research indicating that the 2-position of DHI is a primary site for oxidative coupling, leading to the formation of various dimeric adducts. mdpi.com

In the case of this compound, the presence of the methyl group at the 2-position blocks this primary coupling site. Consequently, the polymerization of this analog would proceed through coupling at other available positions on the indole ring, such as the 3, 4, and 7 positions. This would lead to a polymer with a different structure and potentially different properties compared to DHI-based melanin.

Role as a Precursor in Artificial and Natural Polymeric Systems

Dihydroxyindoles are key precursors in the biosynthesis of eumelanin. researchgate.net The controlled polymerization of synthetic dihydroxyindole analogs, including this compound, offers a pathway to creating artificial melanins with tailored properties. These synthetic melanins are of interest for various applications due to their photoprotective and antioxidant capabilities. mdpi.com

The incorporation of different dihydroxyindole units into a polymer chain allows for the fine-tuning of the resulting material's properties. For instance, the ratio of DHI to DHICA in natural eumelanin influences its characteristics. Similarly, the use of this compound as a precursor would be expected to yield a polymer with distinct structural and functional attributes.

The study of the polymerization of such precursors provides valuable models for understanding the complex process of natural eumelanin biogenesis. By investigating the reactivity and polymerization of specifically substituted dihydroxyindoles, researchers can gain insights into the structure-property relationships of these important biopolymers.

Electron Transfer and Redox Properties in Biological Systems

The reactivity of this compound in biological systems is intrinsically linked to its electron transfer capabilities and redox properties. As a dihydroxyindole, its chemical behavior is analogous to the well-studied compound 5,6-dihydroxyindole (DHI), a key precursor in the biosynthesis of eumelanin. csuohio.eduaip.orgresearchgate.net The electron-rich catechol-like moiety is the primary site of redox activity, enabling the compound to participate in a variety of biological electron transfer reactions.

The redox chemistry of dihydroxyindoles involves multiple states, primarily the reduced hydroquinone (B1673460) form (dihydroxyindole), an intermediate semiquinone radical, and the oxidized quinone form. aip.orgresearchgate.netresearchgate.net The interconversion between these states allows the molecule to act as both an electron donor and acceptor, depending on the cellular environment and the presence of other redox-active species. This versatility is central to its biological function and interactions.

Research into the thermodynamics of 5,6-dihydroxyindole provides critical insights into its redox behavior. swan.ac.ukresearchgate.net The one-electron reduction potentials for the conversion of the quinone to the semiquinone and the semiquinone to the hydroquinone are key parameters governing its reactivity. These potentials indicate the ease with which the molecule can accept electrons. The comproportionation reaction, where the fully oxidized quinone and the fully reduced hydroquinone react to form two molecules of the semiquinone radical, is also a significant aspect of its chemistry. swan.ac.ukresearchgate.net

The following table summarizes estimated thermodynamic parameters for the redox reactions of 5,6-dihydroxyindole, which serve as a model for this compound.

Table 1: Estimated Thermodynamic Variables for 5,6-Dihydroxyindole Redox Chemistry

| Thermodynamic Variable | Estimated Value Range (vs. NHE) | Source |

|---|---|---|

| Quinone to Semiquinone Reduction Potential | 0.14 V to 0.17 V | swan.ac.ukresearchgate.net |

| Semiquinone to Hydroquinone Reduction Potential | -0.10 V to -0.068 V | swan.ac.ukresearchgate.net |

NHE: Normal Hydrogen Electrode

Furthermore, computational studies using density functional theory (DFT) have been employed to calculate the redox potentials of 5,6-dihydroxyindole and its corresponding quinone form. rsc.orgresearchgate.net These calculations provide a theoretical basis for understanding the electron-accepting and -donating properties of these molecules. The calculated redox potentials for the monomeric forms are presented in the table below.

Table 2: Calculated Redox Potentials of 5,6-Dihydroxyindole and 5,6-Indolequinone Monomers

| Compound | Calculated Redox Potential (vs. Li/Li⁺) | Source |

|---|---|---|

| 5,6-dihydroxyindole | -0.26 V | rsc.orgresearchgate.net |

In biological systems, the electron transfer from dihydroxyindoles is often coupled with proton transfer, a mechanism known as proton-coupled electron transfer (PCET). figshare.com Studies on 5,6-dihydroxyindole have shown that its deactivation from an excited state can proceed via a sequential PCET mechanism. This involves an initial electron transfer to form a solvated electron, followed by a proton transfer to the surrounding solvent. figshare.com This process is highly dependent on the solvent environment and is significantly faster in aqueous solutions compared to less polar solvents, highlighting the importance of the biological milieu in dictating the reactivity of these compounds. The ability to engage in PCET is crucial for their role in mitigating oxidative stress and interacting with biological macromolecules.

Biochemical Pathways and Enzymatic Interactions

Biosynthesis of 2-methyl-1H-indole-5,6-diol Analogs in Biological Systems

The biosynthesis of analogs of this compound, such as 5,6-dihydroxyindole (B162784), is a crucial process in the formation of eumelanin (B1172464), the pigment responsible for brown-to-black coloration in human skin, hair, and eyes. This process is initiated by the enzymatic oxidation of tyrosine, which proceeds through several intermediates, including dopaquinone (B1195961) and dopachrome (B613829), to ultimately yield 5,6-dihydroxyindole (DHI). The enzyme tyrosinase plays a pivotal role in catalyzing the conversion of L-dopachrome to 5,6-dihydroxyindole. wikipedia.org

In some insects, 5,6-dihydroxyindole is produced as a reactive compound during immune responses, where it exhibits antibacterial and antifungal properties. wikipedia.org The biosynthesis of these indole (B1671886) analogs can also be influenced by various oxygenases. For example, dioxygenases can oxidize indole at the C-2 and C-3 positions to form cis-indole-2,3-dihydro-2,3-diol, which can then be converted to other products. plos.org Monooxygenases can also hydroxylate indole at different positions, leading to a variety of hydroxylated indole derivatives. plos.org

Interactions with Biosynthetic Enzymes

The interaction between indole compounds and biosynthetic enzymes is a complex process involving specific substrate recognition and catalytic mechanisms.

Substrate Recognition and Catalytic Mechanisms of Indole-Modifying Enzymes

Indole-modifying enzymes, such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), are heme-containing enzymes that catalyze the oxidative cleavage of the indole ring. nih.govresearchgate.net The substrate, L-tryptophan, binds to the active site of these enzymes, where its carboxylate and ammonium (B1175870) groups interact with the enzyme and a propionate (B1217596) group of the heme through electrostatic and hydrogen-bonding interactions. pnas.org This interaction is crucial for defining the stereospecificity of the enzyme. pnas.org

The catalytic mechanism involves the binding of dioxygen to the heme iron, which is then activated. nih.govnih.gov In the case of IDO, it is proposed that the iron-bound dioxygen abstracts a proton from the substrate. nih.govpnas.org The indole ring of the substrate is positioned in close proximity to the heme-bound oxygen, allowing for the insertion of oxygen atoms into the C2 and C3 positions of the indole ring. pnas.org The shape of the active site and the specific interactions with amino acid residues are critical for orienting the substrate correctly for catalysis. pnas.orgpnas.org

Different types of oxygenases exhibit distinct mechanisms. Dioxygenases typically introduce two oxygen atoms by attacking the C-2 and C-3 positions of the indole ring. plos.org In contrast, monooxygenases can hydroxylate the indole ring at various positions, including C-3, C-2, and C-7. plos.org For instance, some monooxygenases, like those from the P450 family, can catalyze the three-step oxidation of a diene intermediate to form a bicyclic system. mdpi.com

Enzyme Kinetics and Inhibitory Mechanisms for Polyhydroxylated Indoles

The kinetics of enzymes that interact with polyhydroxylated indoles can be influenced by the substrate concentration. For example, with human indoleamine 2,3-dioxygenase (hIDO), high concentrations of the substrate L-tryptophan can lead to substrate inhibition. nih.gov This occurs because the substrate can bind in a way that blocks the access of dioxygen to the heme iron, preventing the formation of the active ternary complex. nih.gov

Polyhydroxylated indolizidine alkaloids, which are structurally related to polyhydroxylated indoles, have been shown to be potent inhibitors of enzymes like α-D-mannosidases. sciety.org The inhibitory activity of these compounds is dependent on their specific stereochemistry. sciety.org Some polyhydroxylated octahydro-1H-indoles have also been investigated as potential inhibitors of glycosidases. nih.govresearchgate.net

Metabolic Fate and Biotransformation of Indole Diols

Once formed, indole diols undergo further metabolic transformations, including conjugation and degradation.

Enzymatic Conjugation Pathways (e.g., Glucuronidation)

A primary pathway for the metabolism of many indole derivatives is glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net This process involves the attachment of glucuronic acid to the indole molecule, which significantly increases its water solubility and facilitates its excretion from the body, typically via the kidneys. hmdb.ca For indole-3-carboxylic acid derivatives, glucuronidation can occur at the carboxylic acid functional group, forming an acyl glucuronide. acs.orgnih.gov While traditionally viewed as a detoxification pathway, some glucuronide conjugates of indole derivatives have been found to retain biological activity. researchgate.net

Pathways of Degradation and Turnover in Biological Systems

The degradation of indole compounds can proceed through various oxidative pathways. The indole ring can be oxidized at multiple positions, with the 5 and 6 positions being common sites for aromatic hydroxylation by cytochrome P450 enzymes. hyphadiscovery.com Oxidation at the 3-position can lead to an indoxyl group, which can then be further oxidized or conjugated. nih.gov Subsequent oxidation at the 2-position can result in the formation of an isatin (B1672199) group, leading to the cleavage of the five-membered pyrrole (B145914) ring. nih.gov

In some microorganisms, indole degradation is initiated by hydroxylation, with isatin and dihydroxyindole being common intermediates under both aerobic and anaerobic conditions. nih.gov The initial site of hydroxylation can differ, with aerobic pathways often starting at the C3 or C2/C3 positions, while anaerobic pathways may begin with hydroxylation at the C2 position to form 2-oxindole. nih.gov The turnover of indolic compounds can be quite rapid; for instance, the free indole-3-acetic acid (IAA) in the endosperm of germinating corn has a half-life of 3.2 hours. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis of Indole (B1671886) Derivatives

Chromatographic methods are indispensable for the separation of complex mixtures and the isolation of specific indole compounds for further analysis. The choice of technique depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like indole diols. The separation is typically achieved on a reversed-phase column, such as a C8 or C18, using a mobile phase gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov For indole derivatives, several detection methods can be employed to enhance sensitivity and selectivity.

Ultraviolet (UV) detection is commonly used, with the wavelength set around 280 nm, which corresponds to the absorbance maximum for the indole ring. google.com However, for enhanced selectivity and lower detection limits, fluorescence detection is often preferred. Indole compounds naturally fluoresce, and by using an excitation wavelength of approximately 280 nm and measuring the emission at around 350 nm, a significant increase in sensitivity can be achieved. researchgate.netnih.gov

Electrochemical detection (ECD) offers another highly sensitive option for electroactive compounds like indole diols. thegoodscentscompany.com The hydroxyl groups on the indole ring are susceptible to oxidation, allowing for detection at very low concentrations.

A method for the quantitative determination of a related compound, 5,6-dihydroxyindole-2-carboxylic acid, utilizes HPLC with fluorometric detection, achieving a detection limit of 1 pmol. google.com A similar approach would be highly suitable for 2-methyl-1H-indole-5,6-diol .

Table 1: HPLC Methods for Indole Derivatives

| Compound Class | Column | Mobile Phase | Detection Method | Reference |

|---|---|---|---|---|

| Indole-3-acetic acid and related compounds | Symmetry C8 | Acetonitrile/water gradient with formic acid | Fluorimetric (λex = 280 nm, λem = 350 nm) | researchgate.netnih.gov |

| Indole-3-Butyric Acid | Phenyl Hydride | Acetonitrile/water gradient with formic acid | UV | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Indole Compounds

For volatile indole derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation and identification. openmedicinalchemistryjournal.comchemsrc.com Prior to analysis, non-volatile compounds like indole diols often require derivatization to increase their volatility. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.

The GC separates the derivatized compounds based on their boiling points and interaction with the stationary phase of the capillary column. The eluting compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification by comparison with spectral libraries.

A qualitative GC-MS analysis of substituted 5,6-dihydroxyindoles from the urine of melanoma patients has been reported, demonstrating the feasibility of this technique for this class of compounds.

Table 2: GC-MS Parameters for Indole Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | DB-1 or DB-5 capillary column | google.com |

| Carrier Gas | Helium | google.com |

| Injection Mode | Split/Splitless | |

| Ionization Mode | Electron Impact (70 eV) |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) combines the high separation efficiency of UHPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly well-suited for the quantification of trace levels of indole derivatives in complex biological matrices.

UHPLC systems use columns with smaller particle sizes (<2 µm), resulting in higher resolution and faster analysis times compared to conventional HPLC. The separated analytes are introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which is a soft ionization technique that typically produces a protonated molecule [M+H]+.

In the tandem mass spectrometer, the precursor ion of interest (e.g., the [M+H]+ ion of This compound ) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantitative analysis.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are essential for the unambiguous structural elucidation of novel compounds and for assessing the purity of synthesized or isolated materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Indole Diols

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are crucial for the characterization of indole diols.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For an indole derivative, characteristic signals would be expected for the aromatic protons on the indole ring, the N-H proton, and the methyl group protons. The chemical shifts of the protons attached to the benzene (B151609) ring portion will be influenced by the position of the hydroxyl groups.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS Techniques

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This is a critical step in the identification of a new compound. Electrospray ionization (ESI) is a common ionization method for indole derivatives in HRMS.

Tandem mass spectrometry (MS/MS), as discussed in the UHPLC-MS/MS section, is also a powerful tool for structural elucidation. By analyzing the fragmentation pattern of a selected precursor ion, it is possible to deduce the structure of the molecule. The fragmentation of the indole ring often leads to characteristic losses, such as the loss of HCN or C₂H₂N from the pyrrole (B145914) ring, which can aid in the identification of the indole core. The fragmentation pattern of This compound would be expected to show losses related to the hydroxyl and methyl groups, in addition to the characteristic indole ring fragmentations.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. The resulting IR spectrum is a unique molecular fingerprint.

For this compound, the spectrum would be characterized by absorption bands corresponding to its key structural features: the indole ring, the methyl group, and the two hydroxyl groups. The analysis of the IR spectrum of the closely related compound 5,6-dihydroxyindole (B162784) provides a strong basis for predicting the spectral features of its 2-methyl derivative. rsc.org

Key vibrational modes for this compound include:

O-H Stretching: The two hydroxyl (-OH) groups on the benzene ring will produce a strong, broad absorption band, typically in the region of 3200-3600 cm⁻¹. The spectrum for 5,6-dihydroxyindole shows a broad peak at 3434 cm⁻¹, which is characteristic of hydrogen-bonded hydroxyl groups. rsc.org

N-H Stretching: The N-H bond in the pyrrole ring of the indole nucleus gives rise to a distinct stretching vibration. In solid-state spectra of indole compounds, this band is often observed between 3200 and 3400 cm⁻¹. acs.org For a standard indole control, this peak appears around 3406 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the benzene and pyrrole rings typically appear just above 3000 cm⁻¹ (e.g., 3022-3049 cm⁻¹). researchgate.net The aliphatic C-H stretching from the methyl group at the C2 position would be expected in the 2850-2960 cm⁻¹ range.

C=C Stretching: The aromatic carbon-carbon double bonds in the indole ring result in several sharp, medium-to-strong absorption bands in the 1450-1650 cm⁻¹ region. researchgate.net For 5,6-dihydroxyindole, characteristic peaks are seen at 1629 cm⁻¹ and 1583 cm⁻¹. rsc.org

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from related indole compounds.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Reference |

| Hydroxyl (-OH) | Stretching, H-bonded | ~3434 (broad) | rsc.org |

| Amine (N-H) | Stretching | ~3406 | researchgate.net |

| Aromatic C-H | Stretching | ~3022 - 3121 | rsc.orgresearchgate.net |

| Aromatic C=C | Ring Stretching | ~1580 - 1630 | rsc.org |

| Aromatic C=C | Ring Stretching | ~1450 - 1510 | researchgate.net |

| C-H (Methyl) | Bending | ~1330 - 1360 | researchgate.net |

| C-O | Stretching | ~1270 - 1300 | rsc.org |

This interactive table provides a summary of key IR data. Specific values can vary based on the sample state (solid/liquid) and measurement conditions.

Application of Stable Isotope Tracing in Indole Metabolism Studies

Stable isotope tracing is a sophisticated technique that allows researchers to track the movement of atoms through metabolic pathways. springernature.com This method provides unparalleled insights into the biochemical reactions and metabolic wiring of cells. nih.gov By introducing a metabolite labeled with a stable (non-radioactive) isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), scientists can follow the label as it is incorporated into downstream products. mdpi.com This approach is invaluable for elucidating the biosynthetic origins and production rates of specific compounds. springernature.com

In the context of indole metabolism, stable isotope tracing can be used to investigate the synthesis of compounds like this compound. For instance, cancer metabolism studies frequently use ¹³C-labeled glucose or ¹⁵N-labeled glutamine to trace central carbon and nitrogen metabolism. mdpi.com A similar principle can be applied to study the pathways leading to indole derivatives.

The general workflow involves:

Introducing a Labeled Precursor: A potential biological precursor to the indole ring, such as tryptophan or tyrosine, is synthesized with one or more stable isotopes (e.g., [U-¹³C]-tryptophan, where all carbons are ¹³C). This labeled compound is introduced into a biological system, such as a cell culture. mdpi.com

Metabolic Incorporation: The cells metabolize the labeled precursor, and the isotopic label is incorporated into various downstream metabolites, including any synthesized indole compounds.

Detection and Analysis: After a set period, the metabolites are extracted and analyzed using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. mdpi.com These techniques can distinguish between the unlabeled (natural abundance) molecules and their heavier, isotope-labeled counterparts based on the mass difference.

Pathway Elucidation: By identifying which downstream metabolites carry the isotopic label, researchers can confirm metabolic pathways and quantify the relative activity or "flux" through these routes. mdpi.com For example, detecting a ¹³C-labeled this compound after providing ¹³C-labeled tyrosine would provide strong evidence that tyrosine is a precursor in its biosynthetic pathway.

This powerful analytical strategy helps to understand how the production of specific indoles is affected by genetic alterations or external factors. nih.gov

The table below lists common stable isotopes and their potential application in tracing indole metabolism.

| Stable Isotope | Labeled Precursor Example | Application in Indole Metabolism Studies | Reference |

| Carbon-13 (¹³C) | [U-¹³C₆]-Glucose | Tracing the carbon backbone from glycolysis into amino acid precursors of indoles. | mdpi.com |

| Nitrogen-15 (¹⁵N) | [¹⁵N]-Tryptophan | Tracking the incorporation of the indole nitrogen atom during biosynthesis. | mdpi.com |

| Deuterium (²H) | [²H]-Serine | Monitoring redox reactions (NADH/NADPH) that may be involved in indole synthesis or modification. | mdpi.com |

This interactive table outlines common isotopes used in metabolic tracing. The choice of tracer depends on the specific metabolic question being investigated.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on ab initio methods and Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics and reaction mechanisms of indole (B1671886) compounds.

While specific ab initio or DFT studies exclusively focused on 2-methyl-1H-indole-5,6-diol are not extensively documented in publicly available literature, significant computational research has been conducted on its parent compound, 5,6-dihydroxyindole (B162784) (DHI), which serves as a crucial model for understanding the electronic properties of eumelanin (B1172464) precursors. acs.orgthegoodscentscompany.com These studies provide foundational knowledge applicable to its 2-methyl derivative.

Computational methods have been employed to examine the tautomeric equilibria for DHI. acs.org DFT calculations at the B3LYP and PBE0 levels of theory have shown that the universally recognized 5,6-dihydroxyindole structure is the most stable tautomer in both the gas phase and aqueous solutions. acs.org In an aqueous environment, the quinone methide tautomer is the next most stable form, though it is destabilized by approximately 6 kcal/mol. acs.org For the oxidized form, 5,6-indolequinone, DFT calculations suggest it exists as a mixture of the quinone and quinone methide tautomers in the gas phase, but the quinone form is dominant in polar solvents. acs.org

Time-dependent DFT (TD-DFT) has been used to simulate the electronic absorption spectra of these tautomers, yielding results that are in semiquantitative agreement with experimental data and helping to clarify the complex mechanisms of dihydroxyindole oxidation. acs.org The reactivity of DHI and its primary dimers has been analyzed using DFT, revealing that oxidative polymerization is controlled by electron-transfer reactions. acs.org

Table 1: Calculated Relative Stabilities of 5,6-Dihydroxyindole (DHI) Tautomers This table is based on data for the parent compound 5,6-dihydroxyindole as a model.

| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Aqueous Solution (kcal/mol) | Reference |

|---|---|---|---|

| 5,6-dihydroxyindole (most stable) | 0.0 | 0.0 | acs.org |

| Quinone Methide | Higher | ~6.0 | acs.org |

Computational studies have been instrumental in mapping the energetic landscape of indole oxidation, a key process in both biological systems (e.g., eumelanin synthesis) and atmospheric chemistry. The oxidation of 5,6-dihydroxyindole (DHI) to form oligomers and polymers is a complex process involving various intermediates. acs.orgunina.it

Ab initio DFT calculations have shown that the oxidative polymerization of DHI is governed by electron-transfer-controlled reactions, with electrostatic interactions playing a crucial role in the regioselectivity of the coupling between reactants. acs.org The initial steps involve the oxidation of DHI to a semiquinone radical, which can then be further oxidized to 5,6-indolequinone. unina.it Computational analysis of the subsequent coupling reactions has successfully explained the formation of experimentally isolated oligomers up to tetramers. acs.org For instance, a monomer-dimer coupling mechanism can form trimers, while steric hindrance can prevent some of these couplings, making dimer-dimer coupling a viable pathway to tetramer formation. acs.org

Pulse radiolysis studies combined with quantum mechanical investigations have identified short-lived quinonoid intermediates derived from DHI dimers. unina.it These studies revealed that upon oxidation, dimers like 5,5',6,6'-tetrahydroxy-2,4'-biindolyl and 5,5',6,6'-tetrahydroxy-2,7'-biindolyl form semiquinones that decay to their corresponding quinones. unina.it

In a broader context, computational analysis of the atmospheric oxidation of the parent indole molecule by hydroxyl (•OH) and chlorine (•Cl) radicals has elucidated detailed reaction mechanisms. copernicus.org These studies show that the reaction proceeds primarily via addition of the radical to the indole ring, followed by reactions with molecular oxygen (O2) to produce peroxy radicals. These peroxy radicals subsequently react to form various products, including organonitrates and hydroperoxides. copernicus.org Notably, this oxidation mechanism for indole is distinct from that of many other amines and does not lead to the formation of carcinogenic nitrosamines. copernicus.org

Table 2: Key Intermediates in the Computationally Studied Oxidation of 5,6-Dihydroxyindole (DHI)

| Intermediate Species | Method of Study | Key Finding | Reference |

|---|---|---|---|

| Semiquinone Radical | Pulse Radiolysis & Quantum Mechanics | Formed from one-electron oxidation of DHI dimers. | unina.it |

| Quinone (e.g., 5,6-indolequinone) | Pulse Radiolysis & DFT | Formed from the decay/disproportionation of semiquinones. | unina.it |

| Quinone Methide | DFT | A key tautomeric intermediate in the oxidation pathway. | acs.orgunina.it |

| Peroxy Radicals | DFT (Atmospheric Oxidation of Indole) | Formed from the reaction of indole radicals with O2. | copernicus.org |

Molecular Dynamics Simulations of Indole-Ligand and Indole-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. This approach provides detailed insights into the conformational dynamics of indole scaffolds and their interactions with biological targets such as proteins and nucleic acids. nih.govacs.org

MD simulations have been widely applied to investigate the stability of complexes formed between indole-based ligands and various proteins. mdpi.com For example, simulations have been used to confirm the stability of docked protein-ligand complexes, such as indole derivatives with the estrogen receptor α (ERα), by running simulations for durations like 50 ns. mdpi.com Key parameters analyzed in MD trajectories include the Root Mean Square Deviation (RMSD), which assesses the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual amino acid residues in the protein.

In the context of drug discovery, MD simulations help elucidate the binding modes of indole-based inhibitors. Studies on 2-methylindole (B41428) analogs as potential inhibitors for enzymes like acetylcholinesterase (AChE) have used molecular docking followed by MD to reveal the specific interactions within the enzyme's active site that are responsible for inhibition. researchgate.net Similarly, MD simulations of indole derivatives targeting HIV-1 glycoprotein (B1211001) 41 (gp41) have helped to understand the structural basis for their fusion inhibition activity. nih.gov These simulations can uncover crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. nih.govacs.org

Table 3: Examples of Molecular Dynamics (MD) Simulations on Indole-Based Systems

| Indole Scaffold/Derivative | Biological Target | Simulation Duration | Key Findings from MD Simulation | Reference |

|---|---|---|---|---|

| Indole-based anticancer agent | Estrogen Receptor α (ERα) | 50 ns | Confirmed stable binding within the active site with minimal fluctuations. | mdpi.com |

| 2-methylindole analogs | Acetylcholinesterase (AChE) | Not Specified | Revealed specific interactions within the active binding pocket responsible for inhibition. | researchgate.net |

| Bisindole compounds | HIV-1 glycoprotein 41 (gp41) | Not Specified | Helped to explain the structure-activity relationship and binding mode in the hydrophobic pocket. | nih.govacs.org |

| Indole-based inhibitors | Cytochrome P450 2B4 | Up to 4 ns (RAMD) | Probed enzyme for ligand egress routes and channel opening. | nih.gov |

| Indole-based inhibitors | Low-Density Lipoprotein Receptor (LDLR) | Not Specified | Identified exposed residues on the receptor that interact with a viral envelope protein. | nih.gov |

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation for Indole Scaffolds

Computational methods are integral to modern drug discovery for elucidating the structure-activity relationships (SAR) of chemical scaffolds, including the versatile indole nucleus. These in silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, help rationalize experimental results and guide the synthesis of more potent and selective molecules.

Molecular docking is a widely used computational tool to predict the preferred binding mode of a ligand within the active site of a target protein. researchgate.netnih.gov For instance, docking studies on 2-arylindole derivatives as aromatase inhibitors have provided valuable insights into their binding orientation. nih.gov These studies predicted that the 2-aryl group fits into a small hydrophobic pocket, while a substituent at the C-5 position of the indole ring can form a critical hydrogen bond with a serine residue (Ser478), explaining its importance for activity. nih.gov

SAR studies often combine computational predictions with the synthesis and biological evaluation of a library of compounds. In the development of indole-based HIV-1 fusion inhibitors, a computational binding pose was generated that successfully explained the observed SAR for a series of bisindole derivatives. nih.govacs.org The analysis revealed that while strong binding to a key hydrophobic pocket on the target protein (gp41) was necessary, it was not the only factor determining antiviral activity, suggesting other interactions are also critical. nih.govacs.org

These computational approaches allow for the systematic exploration of chemical space. By modifying the indole scaffold with different substituents—such as electron-donating or electron-withdrawing groups—and then computationally evaluating their potential interactions, researchers can prioritize which derivatives to synthesize. nih.gov This strategy accelerates the identification of lead compounds and refines our understanding of the molecular features required for a desired biological effect. mdpi.com

Table 4: Computational SAR Studies on Various Indole Scaffolds

| Indole Scaffold | Biological Target | Computational Method | Key SAR Insight | Reference |

|---|---|---|---|---|

| 2-Arylindoles | Aromatase | Molecular Docking | A 2-aryl group is preferred in a hydrophobic pocket; a C-5 electron-withdrawing group forms a key H-bond. | nih.gov |

| 6-6' Linked Bisindoles | HIV-1 gp41 | Molecular Docking | Identified optimal substitutions and isomeric forms for potent inhibition; highlighted the importance of polar and nonpolar groups at opposite ends of the molecule. | nih.govacs.org |

| 2-Methylindole analogs | Cholinesterases (AChE, BChE) | Molecular Docking | Demonstrated that ligands occupy the active binding pocket, with interactions that may be responsible for inhibition. | researchgate.net |

| Indole Curcumin Derivatives | GSK-3β, EGFR, Bcr-Abl | Molecular Docking | A methoxy-substituted derivative showed the strongest binding to multiple protein kinases. | mdpi.com |

Advanced Applications and Emerging Research Directions

2-methyl-1H-indole-5,6-diol as a Chemical Probe in Mechanistic Biological Research

While direct studies utilizing this compound as a chemical probe are not extensively documented, the well-established reactivity of its parent compound, 5,6-dihydroxyindole (B162784) (DHI), provides a strong model for its potential applications. DHI is a critical intermediate in the biosynthesis of eumelanin (B1172464), the dark pigment in humans. frontiersin.orgwikipedia.org The process of melanogenesis involves the enzyme tyrosinase, which catalyzes the oxidation of precursors leading to the formation of dihydroxyindoles. jst.go.jpbiomedpharmajournal.org

The reactivity of DHI and its analogues makes them suitable for probing biological processes involving oxidative stress and enzymatic activity. For instance, DHI has been used in model studies to investigate the effects of melanin (B1238610) precursors on oxidative stress processes. acs.org It interacts efficiently with hydroxyl radicals, making it a useful tool to study the mechanisms of antioxidant and pro-oxidant activities in biological systems. acs.org Similarly, this compound, with its similar dihydroxy-substituted ring, could be employed to:

Probe Tyrosinase Activity: Its conversion by tyrosinase or related oxidases can be monitored, for example, by spectrophotometry, to study enzyme kinetics and inhibition. nih.gov The methyl group at the 2-position would influence the reaction rate and the properties of the resulting polymer, offering a comparative tool against the natural substrate, DHI.

Investigate Oxidative Stress: Like DHI, it can be used to understand the role of endogenous catecholic indoles in cellular responses to oxidative damage, particularly in models of neurodegeneration where dopamine (B1211576) metabolism and oxidative stress are linked. nih.gov

Study Polymerization and Material Science: The tendency of dihydroxyindoles to polymerize into melanin-like materials can be exploited. researchgate.net Using this compound as a monomer allows researchers to probe how substitutions on the indole (B1671886) core affect the structure, properties, and function of the resulting polymer.

The unstable nature of DHI makes it a challenging tool, but this reactivity is also what makes it a sensitive probe for certain biological functions. nih.gov Analogs like this compound offer a way to modulate this reactivity to better suit experimental designs.

Engineering of Indole-Modifying Enzymes for Biotechnological Applications

The biotechnological production of indole derivatives is a rapidly advancing field, driven by the demand for these valuable compounds in pharmaceuticals and other industries. nih.govthuenen.de Metabolic engineering of microorganisms offers a sustainable alternative to complex chemical syntheses. frontiersin.org Key enzymes in indole metabolism and production are prime targets for engineering.

Tyrosinase and Related Enzymes: Tyrosinase is a key enzyme in the production of polyhydroxylated indoles from tyrosine. biomedpharmajournal.orgmdpi.com It catalyzes the initial steps of the melanogenesis pathway, leading to dopaquinone (B1195961), which cyclizes to form dihydroxyindoles. frontiersin.orgjst.go.jp Engineering efforts could focus on:

Altering Substrate Specificity: Modifying the active site of tyrosinase could enable it to more efficiently accept or convert specific indole precursors, potentially leading to the targeted production of this compound or other custom derivatives.

Tryptophanase and Tryptophan Synthase: Many bacteria produce indole from tryptophan using the enzyme tryptophanase (TnaA). nih.gov The tryptophan synthase complex, on the other hand, typically synthesizes tryptophan from indole, but its subunits can be engineered. nih.gov

Pathway Engineering: Recombinant E. coli has been engineered to overproduce indole by expressing tryptophanase. nih.govthuenen.de Further engineering of pathways that produce precursors to this compound could enable its fermentative production.

Novel Biocatalysts: Indole-degrading gene clusters from bacteria like Providencia rettgeri and Cupriavidus sp. contain oxygenases that can be harnessed to produce indigoid dyes. frontiersin.org These or similar enzymes could be engineered to hydroxylate specific positions on the indole ring, providing a biosynthetic route to polyhydroxylated indoles.

The table below summarizes some key enzymes and potential engineering strategies for biotechnological indole production.

| Enzyme | Natural Function | Potential Engineering Goal for Biotechnology | Relevant Findings |

| Tyrosinase | Catalyzes oxidation of tyrosine and L-DOPA, leading to melanin precursors like DHI. jst.go.jpbiomedpharmajournal.org | Modify active site to enhance production of specific polyhydroxylated indoles. | Human tyrosinase shows broader substrate specificity than the mouse version, acting as a DHICA oxidase. nih.gov |

| Tryptophanase (TnaA) | Converts tryptophan to indole, pyruvate, and ammonia (B1221849). nih.gov | Overexpress in microbial hosts to increase indole precursor availability. | High levels of indole can be produced in E. coli by expressing TnaA. nih.govthuenen.de |

| Indole Oxygenases | Degrade indole by introducing oxygen atoms. frontiersin.org | Engineer to selectively hydroxylate the indole ring at positions 5 and 6. | Oxygenases from indole-degrading bacteria have been used to produce indigo (B80030) and related dyes. frontiersin.org |

| Tryptophan Synthase | Synthesizes tryptophan from indole and serine. nih.gov | Modify subunits to release indole intermediates or accept modified substrates. | The alpha subunit can be used to produce indole from indole-3-glycerol phosphate (B84403). |

Development of Novel Indole-Based Scaffolds for Research Purposes

The indole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to numerous receptors and enzymes with high affinity. ijpsr.commdpi.comresearchgate.net Its structural versatility allows for the creation of large libraries of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net The development of novel indole-based scaffolds is a major focus of modern drug discovery. mdpi.com

Research in this area involves several key strategies:

Structural Diversification: Synthetic chemists modify the core indole structure at various positions (N1, C2, C3, and the benzene (B151609) ring) to explore the structure-activity relationship (SAR). mdpi.commdpi.com For a compound like this compound, the hydroxyl groups at C5 and C6 are key features for modification, potentially through methylation or other substitutions to modulate antioxidant properties or receptor binding. chim.it

Hybrid Molecules: The indole scaffold is often combined with other pharmacophores to create hybrid molecules with multi-target activity. For example, indole-thiourea derivatives have been developed as potent tyrosinase inhibitors, and indole-hydrazide-hydrazone derivatives have been evaluated for their potential in treating neurodegenerative diseases. mdpi.comnih.gov

Target-Oriented Synthesis: Scaffolds are designed based on the structure of a specific biological target. For instance, based on the structure of known antitrypanosomal drugs, a library of diamidine indole derivatives was created that showed excellent inhibitory activity against parasites. nih.gov

The table below showcases the diversity of research applications for novel indole-based scaffolds.

| Scaffold Type | Therapeutic Target/Application | Research Finding |

| Indole-acrylamide derivatives | Anticancer (Tubulin polymerization) | A synthesized derivative showed significant tubulin polymerization inhibitory activity (IC50 of 5.0 µM) and induced G2/M-phase cell cycle arrest. mdpi.com |

| Indole-thiourea derivatives | Hyperpigmentation (Tyrosinase inhibition) | A lead compound demonstrated competitive inhibition of mushroom tyrosinase with an IC50 of 5.9 µM, outperforming kojic acid. nih.govmdpi.com |

| Diamidine indole derivatives | Antiparasitic (e.g., T. brucei) | Designed based on existing drugs, these compounds exhibited nanomolar inhibitory activity against parasites with a high selectivity index. nih.gov |

| Indole-hydrazide-hydrazone | Neurodegenerative Disease (Cholinesterase inhibition) | Novel derivatives were synthesized and evaluated for their ability to inhibit AChE and BChE, key enzymes in Alzheimer's disease. mdpi.com |

Future Perspectives in Polyhydroxylated Indole Research

The field of polyhydroxylated indole research is poised for significant growth, driven by advancements in synthetic chemistry, biotechnology, and our understanding of their biological roles. Future research is likely to focus on several key areas.

One major direction is the development of multi-targeted therapeutic agents. researchgate.net Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways, and compounds that can modulate several targets simultaneously are highly desirable. researchgate.netmdpi.com The polyhydroxylated indole scaffold, with its potential for antioxidant activity and receptor binding, is an ideal starting point for designing such molecules.

Another promising avenue is the exploration of these compounds in materials science. The polymerization of 5,6-dihydroxyindole and its derivatives to form eumelanin is a template for creating novel biocompatible materials with applications in organic electronics and coatings. researchgate.net Understanding how substitutions, such as the 2-methyl group in this compound, affect polymerization and material properties is a key research question.

Furthermore, the continued discovery and engineering of enzymes for indole production will enable more sustainable and efficient synthesis of complex indole alkaloids. frontiersin.orgsci-hub.se This will not only provide better access to known compounds but also facilitate the creation of "new-to-nature" molecules with unique biological activities.

Finally, computational chemistry will play an increasingly important role in predicting the properties and activities of new polyhydroxylated indoles. acs.org In silico studies, such as molecular docking and dynamics simulations, are already crucial for designing tyrosinase inhibitors and can guide the synthesis of the most promising candidates for various therapeutic applications. nih.govmdpi.com

Q & A

Q. Q1. What are the recommended methodologies for synthesizing 2-methyl-1H-indole-5,6-diol, and how do reaction conditions influence yield and purity?

A1. The synthesis of this compound can be optimized using Fischer indole synthesis or copper-catalyzed cyclization. For example, copper iodide (CuI) in PEG-400/DMF mixtures has been employed for analogous indole derivatives to achieve moderate yields (42%) via azide-alkyne cycloaddition . Key factors include solvent polarity (e.g., PEG-400 enhances solubility), reaction time (12–24 hours), and purification via flash chromatography (70:30 ethyl acetate/hexane). Thermal stability of intermediates must be monitored to avoid decomposition.

Q. Q2. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

A2. Essential characterization methods include:

- NMR Spectroscopy : H and C NMR identify methyl and hydroxyl group positions, with chemical shifts for aromatic protons typically between 6.5–7.5 ppm .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, with attention to hydrogen bonding between hydroxyl groups and solvent molecules . ORTEP-3 or WinGX visualize molecular geometry and packing .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

A3. Discrepancies in bioactivity data may arise from:

- Solubility Variability : The methyl group at position 2 enhances lipophilicity compared to unsubstituted analogs, affecting cell permeability and assay outcomes . Use standardized solvents (e.g., DMSO with <0.1% water) to ensure reproducibility.

- Redox Sensitivity : The 5,6-diol moiety may oxidize to quinone derivatives under aerobic conditions, altering activity. Monitor stability via UV-Vis spectroscopy (200–350 nm) and employ inert atmospheres during assays .

- Target Selectivity : Perform competitive binding assays (e.g., SPR or ITC) to distinguish interactions with off-target proteins like lactotransferrin versus primary targets .

Q. Q4. How can computational modeling guide the design of this compound analogs with improved binding affinity to neurological targets?

A4.

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with dopamine receptors or enzymes like h11β-HSD1. Prioritize analogs with binding energies ≤ -7 kcal/mol .

- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to identify critical hydrogen bonds or π-π stacking interactions .

- QSAR Modeling : Correlate substituent effects (e.g., electron-donating methyl vs. halogen groups) with activity using descriptors like logP and polar surface area .

Q. Q5. What are the challenges in interpreting the antioxidant mechanisms of this compound, and how can advanced kinetic studies address them?

A5. Mechanistic ambiguities include:

- Radical Scavenging vs. Chelation : Use electron paramagnetic resonance (EPR) to detect radical adducts (e.g., DPPH• quenching) and ICP-MS to quantify metal ion binding .

- pH-Dependent Activity : The 5,6-diol group’s pKa (~9–10) influences redox potential. Conduct assays at physiological pH (7.4) and compare to acidic/alkaline conditions .

- Kinetic Profiling : Global analysis of UV-Vis spectral data (e.g., Specfit software) resolves transient intermediates like semiquinones .

Methodological Considerations for Data Reproducibility

Q. Q6. How should researchers validate crystallographic data for this compound derivatives to ensure structural accuracy?

A6.

- Refinement Protocols : Use SHELXL with restraints for disordered solvent molecules and anisotropic displacement parameters. R values ≤ 0.05 indicate high reliability .

- Twinned Data Analysis : For challenging crystals, SHELXPRO or PLATON identifies twinning ratios and applies detwinning algorithms .

- Deposition Standards : Follow CIF checklists (e.g., IUCr guidelines) and archive raw data in repositories like the Cambridge Structural Database .

Q. Q7. What are best practices for reconciling discrepancies between in vitro and in vivo pharmacological data for this compound?

A7.

- Pharmacokinetic Profiling : Measure plasma stability (e.g., LC-MS/MS) and metabolic clearance using liver microsomes. Methyl substitution may reduce hepatic oxidation compared to unsubstituted indoles .

- Blood-Brain Barrier Penetration : Assess logBB values via in situ perfusion models or PAMPA-BBB assays. The methyl group’s lipophilicity may enhance CNS uptake .

- Toxicity Screening : Prioritize hERG inhibition assays (patch-clamp) and mitochondrial toxicity tests (Seahorse XF Analyzer) to address false positives .

Comparative Analysis with Structural Analogs

Q. Q8. How does the methyl substitution at position 2 influence the chemical reactivity of this compound compared to its non-methylated counterpart?

A8. The methyl group:

- Steric Effects : Hinders electrophilic substitution at position 2, redirecting reactions to positions 4 or 7 .

- Electronic Effects : Donates electron density via hyperconjugation, stabilizing radical intermediates during antioxidant reactions .

- Solubility : Reduces aqueous solubility by ~30% compared to 1H-indole-5,6-diol, necessitating co-solvents (e.g., cyclodextrins) for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.